molecular formula C5H9NO B10776120 Methylpyrrolidone CAS No. 672-50-4

Methylpyrrolidone

Cat. No. B10776120
CAS RN: 672-50-4
M. Wt: 99.13 g/mol
InChI Key: SECXISVLQFMRJM-UHFFFAOYSA-N
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Description

N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion.
N-methylpyrrolidin-2-one is a member of the class of pyrrolidine-2-ones that is pyrrolidin-2-one in which the hydrogen attached to the nitrogen is replaced by a methyl group. It has a role as a polar aprotic solvent. It is a N-alkylpyrrolidine, a lactam and a member of pyrrolidin-2-ones.
N Methyl Pyrrolidone is under investigation for the treatment of Multiple Myeloma.
1-Methyl-2-pyrrolidinone is a natural product found in Microtropis japonica, Melicope hayesii, and other organisms with data available.
N-Methylpyrrolidone can cause developmental toxicity according to The Environmental Protection Agency (EPA).
1-Methyl-2-pyrrolidone, or N-Methyl-2-pyrrolidone (NMP), is a chemical compound with 5-membered lactam structure. It is a colorless to slightly yellow liquid miscible with water. It is used in petrochemical processing, and as a solvent for surface treatment of textiles, resins and metal coated plastics or as a paint stripper. In the pharmaceutical industry, N-methyl-2-pyrrolidone is used in the formulation for drugs by both oral and transdermal delivery routes. NMP has been identified as a reproductive toxicant, first by California in 2001[3] and then by the European Commission in 2003. In the face of increasing regulation, some manufacturers are considering alternative solvents for some applications, especially where worker exposure is difficult to control, such as in paint stripping, graffiti removal, and agriculture. (Wikipedia)

properties

IUPAC Name

1-methylpyrrolidin-2-one
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InChI

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3
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InChI Key

SECXISVLQFMRJM-UHFFFAOYSA-N
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Canonical SMILES

CN1CCCC1=O
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Molecular Formula

C5H9NO
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Related CAS

26876-92-6
Record name 2-Pyrrolidinone, 1-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID6020856
Record name N-Methyl-2-pyrrolidone
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Molecular Weight

99.13 g/mol
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Physical Description

N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion., Dry Powder; Liquid; NKRA, A clear colorless liquid with a fish-like odor; [CAMEO] Almost colorless liquid with an amine odor; [AIHA], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., A clear colorless liquid with a fish-like odor.
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Boiling Point

396 °F at 760 mmHg (NTP, 1992), 202 °C at 760 mm Hg, 202 °C, 396 °F
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Flash Point

204 °F (NTP, 1992), 96 °C, 204 °F (96 °C) (OPEN CUP), 86 °C c.c., 204 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene, Miscible with castor oil, Miscible with lower alcohols and ketones, Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds., Solubility in water: miscible
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Density

1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.027 at 25 °C/25 °C, Relative density (water = 1): 1.03, 1.03
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Vapor Density

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air= 1), Relative vapor density (air = 1): 3.4, 3.4
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Vapor Pressure

0.34 [mmHg], 3.45X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 39
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Impurities

Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%).
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Color/Form

Clear liquid

CAS RN

872-50-4, 30207-69-3, 51013-18-4
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL-2-PYRROLIDONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name N-METHYL-2-PYRROLIDINONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/875
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-9 °F (NTP, 1992), -25 °C, -24.4 °C, -9 °F
Record name N-METHYL-2-PYRROLIDONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-METHYL-2-PYRROLIDINONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-METHYL-2-PYRROLIDONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0513
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name N-METHYL-2-PYRROLIDINONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/875
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.